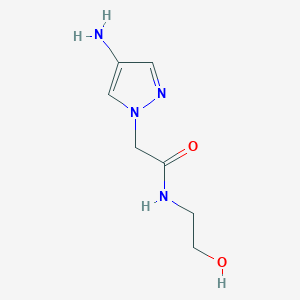

2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide

CAS No.: 1156593-84-8

Cat. No.: VC2911068

Molecular Formula: C7H12N4O2

Molecular Weight: 184.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156593-84-8 |

|---|---|

| Molecular Formula | C7H12N4O2 |

| Molecular Weight | 184.2 g/mol |

| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-(2-hydroxyethyl)acetamide |

| Standard InChI | InChI=1S/C7H12N4O2/c8-6-3-10-11(4-6)5-7(13)9-1-2-12/h3-4,12H,1-2,5,8H2,(H,9,13) |

| Standard InChI Key | JESPBZRURBEGJN-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC(=O)NCCO)N |

| Canonical SMILES | C1=C(C=NN1CC(=O)NCCO)N |

Introduction

Physical and Chemical Properties

2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide possesses several distinctive physical and chemical properties that define its behavior in chemical and biological systems. These properties play a crucial role in determining its potential applications and interactions with biological targets.

Identification and Basic Properties

The compound is identified by the CAS number 1156593-84-8 and is characterized by the following fundamental properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H12N4O2 |

| Molecular Weight | 184.20 g/mol |

| Physical Appearance | Powder |

| Storage Temperature | 2-8°C |

| Create Date | 2009-07-21 |

| Modify Date | 2025-03-01 |

The IUPAC name for this compound is 2-(4-aminopyrazol-1-yl)-N-(2-hydroxyethyl)acetamide, though it is also known by several synonyms including its CAS number and variations in naming conventions .

Structural Identifiers and Molecular Descriptors

For precise identification and characterization of the compound, several standardized structural identifiers are available:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C7H12N4O2/c8-6-3-10-11(4-6)5-7(13)9-1-2-12/h3-4,12H,1-2,5,8H2,(H,9,13) |

| InChIKey | JESPBZRURBEGJN-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC(=O)NCCO)N |

The compound also possesses important molecular descriptors that influence its physicochemical behavior:

| Property | Value |

|---|---|

| XLogP3-AA | -1.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 184.09602564 Da |

The negative XLogP3-AA value of -1.7 indicates hydrophilic characteristics, suggesting good water solubility . This hydrophilicity is further enhanced by the presence of multiple hydrogen bond donors (3) and acceptors (4), which enable extensive interactions with aqueous environments and biological macromolecules. The compound's relatively low molecular weight and presence of 4 rotatable bonds confer conformational flexibility, potentially advantageous for binding to biological targets.

Structural Features and Classification

The structure of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide includes several key functional groups that contribute to its chemical reactivity and potential biological activity profiles.

Core Structural Components

The compound can be divided into three primary structural components:

-

Pyrazole Ring with Amino Substituent: A five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with an amino group (-NH2) at the 4-position. This component provides aromaticity and potential for π-stacking interactions.

-

Acetamide Linker: The -CH2-C(=O)-NH- group connects the pyrazole ring to the hydroxyethyl moiety. The carbonyl group serves as a hydrogen bond acceptor while the NH function can act as a hydrogen bond donor.

-

Hydroxyethyl Moiety: The -CH2-CH2-OH terminal group provides additional hydrogen bonding capabilities through its hydroxyl functionality, contributing to the compound's hydrophilicity.

The 2D chemical structure depicts the spatial arrangement of these components, with the pyrazole ring connected at the N1 position to the acetamide linker, which extends to the hydroxyethyl group .

Chemical Classification

2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide belongs to several chemical classes that influence its properties and reactivity:

| Chemical Class | Description |

|---|---|

| Heterocyclic Compounds | Contains a pyrazole ring, which is a nitrogen-containing heterocycle |

| Pyrazole Derivatives | Specifically, a 4-aminopyrazole derivative |

| Acetamides | Contains an acetamide functional group (-CH2-C(=O)-NH-) |

| Primary Amines | The amino group at the 4-position of the pyrazole ring is a primary amine |

| Alcohols | Contains a primary alcohol functional group in the hydroxyethyl moiety |

This combination of functional groups endows the compound with unique chemical properties. The pyrazole ring contributes aromatic character and potential for π-interactions, while the amino, amide, and hydroxyl groups facilitate hydrogen bonding networks. The primary amine can also participate in nucleophilic reactions, while the hydroxyl group may undergo typical alcohol chemistry such as esterification.

Synthesis Methods

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide requires careful consideration of reaction conditions and pathways to ensure formation of the desired product with high yield and purity.

Proposed Synthetic Pathway

A more specific synthetic pathway can be proposed based on similar approaches documented for related pyrazole derivatives :

Step 1: Synthesis of 4-aminopyrazole

-

Reaction of a suitable β-ketonitrile with hydrazine, similar to the approach mentioned in literature: "β-Ketonitriles were synthesized by the nucleophilic addition reactions of acetonitrile anions to [compounds], followed by treating with hydrazine to obtain aminopyrazoles" .

Step 2: N-alkylation of the pyrazole nitrogen

-

Using a method analogous to that described for other pyrazole derivatives: "Ten title compounds were synthesized by N-alkylation of pyrazoles with 2-iodoacetanilides" . In this case, a suitable haloacetamide derivative would be employed.

The presence of the acetamide group in 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide is particularly noteworthy as "an amide as the anesthesiophoric group provides higher activity" in local anesthetics according to findings by Löfgren .

Structure-Activity Relationship Considerations

The specific structural features of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide may contribute to its biological activity profile in the following ways:

-

Pyrazole Ring: The aromatic heterocycle serves as a rigid scaffold that can influence binding orientation within protein pockets.

-

Amino Group at 4-position: This functional group can serve as both hydrogen bond donor and acceptor, potentially enhancing binding affinity to specific targets.

-

Acetamide Linker: Provides conformational flexibility and additional hydrogen bonding capabilities through the amide group.

-

Hydroxyethyl Moiety: The terminal hydroxyl group can participate in hydrogen bonding and may improve water solubility and pharmacokinetic properties.

These structural elements create a molecule with multiple points for interaction with biological targets, suggesting potential for diverse biological activities that warrant further investigation through targeted screening and biological assays.

Related Compounds and Structure-Activity Relationships

Several compounds structurally related to 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide provide valuable context for understanding potential structure-activity relationships within this chemical class.

Structural Analogs

Closely related compounds identified in the literature include:

-

2-(4-amino-1H-pyrazol-1-yl)-N,N-diethylacetamide (CAS: 1152841-61-6):

-

2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide (CAS: 1156075-72-7):

-

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS: 1152836-90-2):

Comparative Analysis of Structural Features

Comparing the structures of these related compounds provides insights into how structural modifications might affect biological activity:

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide | Reference compound | Baseline activity with good water solubility |

| 2-(4-amino-1H-pyrazol-1-yl)-N,N-diethylacetamide | N,N-diethyl instead of N-hydroxyethyl | Increased lipophilicity, potentially improved membrane permeability |

| 2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide | Dimethylaminoethyl instead of hydroxyethyl | Additional basic center, potential for improved cell penetration |

| N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide | 4-hydroxyphenyl instead of hydroxyethyl, no amino group on pyrazole | Increased rigidity and aromaticity, potentially different receptor selectivity |

These structural variations can significantly impact physicochemical properties and biological activities. For example, the replacement of the hydroxyethyl group with diethyl or dimethylaminoethyl groups may affect lipophilicity, membrane permeability, hydrogen bonding patterns, and receptor binding specificity.

Understanding these structure-activity relationships is crucial for the rational design of new pyrazole derivatives with enhanced biological activities or improved pharmacokinetic properties. Systematic modification of the structure guided by these insights could lead to the development of more potent and selective compounds for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume